2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol
Overview
Description
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a hydroxyl group
Mechanism of Action
Target of Action
The compound, also known as 6-(trifluoromethyl)-[2,2’-bipyrimidine]-4-ol, primarily targets the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with its target, PLK4, inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity . By inhibiting PLK4, the compound can potentially halt the proliferation of cancer cells .
Biochemical Pathways
The compound affects the pathway of centriole duplication, regulated by PLK4 . The inhibition of PLK4 disrupts this pathway, leading to downstream effects such as the prevention of cell division and potential apoptosis of cancer cells .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability , which could suggest a favorable ADME profile for this compound as well.
Result of Action
The primary result of the compound’s action is the inhibition of cell division in cancer cells . This is achieved through the disruption of centriole duplication, leading to potential apoptosis of the cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol typically involves the condensation of appropriate pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization and subsequent hydroxylation. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while substitution reactions can produce various functionalized pyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their biological activity and synthetic versatility.
N-(Pyridin-2-yl)amides: These compounds are synthesized under similar conditions and exhibit comparable chemical properties.
Uniqueness
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel drug candidates with enhanced stability and bioactivity.
Properties
IUPAC Name |
2-pyrimidin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O/c10-9(11,12)5-4-6(17)16-8(15-5)7-13-2-1-3-14-7/h1-4H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNBQPDEIOEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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